PKR-IN-C51

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

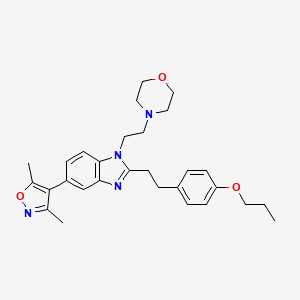

PKR-IN-C51, also known as compound 51, is an ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). It has an IC50 of 9 μM and inhibits intracellular PKR activation in a dose-dependent manner in primary mouse macrophages .

Synthesis Analysis

The synthesis of PKR-IN-C51 involves computer-aided drug-discovery tools. Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations . One of these compounds showed anti-apoptotic properties . The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism .Molecular Structure Analysis

The molecular weight of PKR-IN-C51 is 367.45. Its chemical formula is C23H21N5 . The exact mass is 367.18 . The elemental analysis shows that it contains 75.18% Carbon, 5.76% Hydrogen, and 19.06% Nitrogen .Chemical Reactions Analysis

PKR-IN-C51 is an ATP-competitive inhibitor. It competes with ATP to bind to the PKR, thereby inhibiting the activation of PKR .Physical And Chemical Properties Analysis

PKR-IN-C51 is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO .科学的研究の応用

PKR and Apoptosis

The double-stranded RNA-dependent protein kinase (PKR) is known for its role in viral pathogenesis, cell growth, and differentiation, and is considered a tumor suppressor gene. A study by Srivastava, Kumar, and Kaufman (1998) highlighted PKR's novel requirement in stress-induced apoptosis mediated through the phosphorylation of eukaryotic translation initiation factor 2 (eIF-2α). They discovered that overexpression of wild-type PKR was sufficient to induce apoptosis, correlating with increased phosphorylation of eIF-2α, PKR's primary physiological substrate (Srivastava et al., 1998).

PKR in Cell Transformation

Donzé et al. (1995) found that expression of a dominant negative PKR mutant caused malignant transformation of NIH 3T3 cells. This transformation was linked to the reduction of eIF-2 alpha phosphorylation, indicating a critical role of this phosphorylation in controlling cell proliferation (Donzé et al., 1995).

Structural Insights into PKR Activation

Dar, Dever, and Sicheri (2005) provided structural insights into PKR activation, demonstrating how eIF2α binds to PKR and the importance of PKR dimerization and autophosphorylation for its activation and eIF2α substrate recognition. This study offers a deeper understanding of PKR's regulatory mechanisms (Dar et al., 2005).

PKR in Translation Inhibition and Apoptosis

Saelens, Kalai, and Vandenabeele (2001) reported that PKR is proteolyzed early in apoptosis, leading to eIF2-α phosphorylation and translation inhibition. This finding provides a link between PKR activation and the early stages of apoptosis, highlighting its role in cellular response mechanisms (Saelens et al., 2001).

作用機序

Safety and Hazards

将来の方向性

The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism . Given the association of PKR with PTEN and the Fanconi complex, these results indicate that PKR likely has other previously unrecognized roles in nuclear signaling that may contribute to leukemic development .

特性

CAS番号 |

1314594-23-4 |

|---|---|

製品名 |

PKR-IN-C51 |

分子式 |

C23H21N5 |

分子量 |

367.45 |

IUPAC名 |

N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |

InChIキー |

IDAWNFCAFDXMER-UHFFFAOYSA-N |

SMILES |

CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PKR-IN-C51; PKR IN C51; PKRINC51; PKR-inhibitor-C51; PKR inhibitor C51; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)

![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)

![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)

![N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide](/img/structure/B610052.png)

![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)

![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)